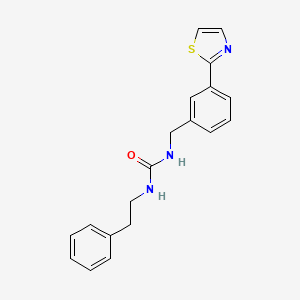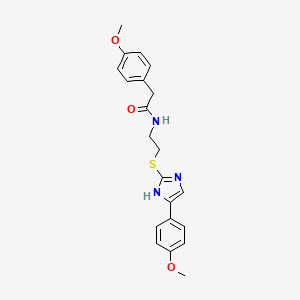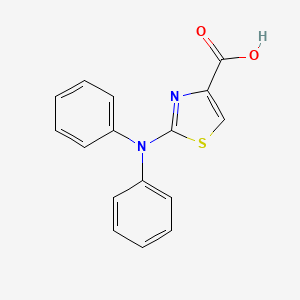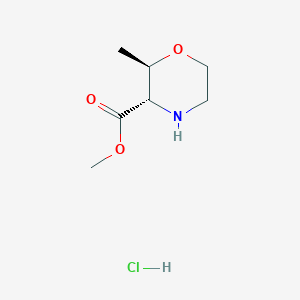
1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” is a synthetic organic compound with potential pharmacological activity. It is a part of the group of azole heterocycles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The molecular formula of this compound is C19H19N3OS.
Synthesis Analysis
The synthesis of similar compounds, such as 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques. For instance, the reaction of the compound with other reagents can be monitored using NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the melting point of the compound can be determined using Differential Scanning Calorimetry (DSC) . The molecular weight of the compound is 337.44.Applications De Recherche Scientifique
Synthesis and Structural Characterization
Compounds structurally similar to 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea have been synthesized and structurally characterized, indicating their potential for varied biological activities. For example, novel thiazolyl urea derivatives have been synthesized, showing promising antitumor activities, which were confirmed through elemental analysis, NMR, and single crystal X-ray diffraction analysis (Ling et al., 2008). Another study reported the synthesis of benzothiazoleurea derivatives using microwave irradiation, highlighting an efficient and improved method for creating these compounds (Chen & Li, 2010).
Biological Activities and Therapeutic Potential
- Antitumor and Antimicrobial Effects: Certain thiazolyl urea derivatives have shown significant antitumor and antimicrobial activities. For instance, synthesized thiazol-2-yl urea derivatives demonstrated promising anti-microbial activity against selected bacterial and fungal pathogens, as well as cytotoxicity against cancer cell lines, such as cervical cancer (HeLa) cells (Shankar et al., 2017).
- Central Nervous System (CNS) Activity: Urea derivatives have also been evaluated for their CNS activity, suggesting potential involvement of the serotonin system and/or the opioid system in their effects. Compound 3h, in particular, showed notable activity, attributed to its favorable ADMET properties, including high lipophilicity and good blood-brain permeation (Szacon et al., 2015).
- Antioxidant Properties: Some derivatives exhibit high antioxidant activities, comparing favorably to standard antioxidants like vitamin C in DPPH radical scavenging assays. This suggests their potential application in managing oxidative stress-related conditions (Abd-Almonuim et al., 2020).
Orientations Futures
The future directions for the research on “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” could include further studies to confirm its pharmacological activities and to explore its potential applications in various fields such as medicine and industry. Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .
Mécanisme D'action
Target of Action
Thiazole derivatives, which include 1-phenethyl-3-(3-(thiazol-2-yl)benzyl)urea, have been found to interact with various biological targets, such as enzymes and receptors, leading to a wide range of biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to a wide range of biological activities
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can influence their bioavailability
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-[[3-(1,3-thiazol-2-yl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-10-9-15-5-2-1-3-6-15)22-14-16-7-4-8-17(13-16)18-20-11-12-24-18/h1-8,11-13H,9-10,14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSUJNWEKWULPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2581649.png)

![[5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B2581651.png)
![Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B2581652.png)

![2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol](/img/structure/B2581654.png)
![1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-(methoxymethyl)pyrrolidine-2-carboxamide](/img/structure/B2581656.png)
![(E)-3'-methoxy-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2581657.png)
![(6-bromo-2-methyl-2H-indazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2581661.png)
![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2581662.png)



![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/no-structure.png)